铁铝化合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

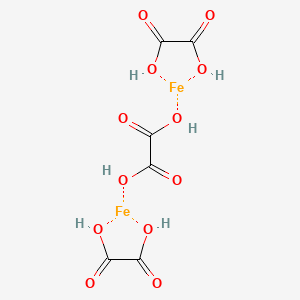

Iron aluminides are intermetallic compounds of iron and aluminum. They typically contain 18% Al or more . They have been among the most studied intermetallics since the 1930s, when their excellent oxidation resistance was first noticed .

Synthesis Analysis

Iron aluminide can be synthesized using a single-step gas phase approach. This method allows for precise morphological control of the particles; they consist of an alloy iron aluminide crystalline core (DO3 phase) and an alumina shell .Molecular Structure Analysis

Iron aluminides have unique properties, such as high melting points, enhanced oxidation resistance, relatively low density, and can be used as soft magnetic materials . The structure of iron aluminides depends on the concentration of aluminum. Below 18-20% (atomic) Al, the aluminum exists as a solid solution in iron. Above this concentration, there are FeAl (B2 phase) and Fe3Al (DO3 phase) existing in the form of caesium chloride (CsCl) and α- bismuth trifluoride (BiF3) crystal structures .Chemical Reactions Analysis

The reaction between Al and Fe to generate iron aluminide is exothermic. Production from direct melting of Al and Fe is economical, but any water in the charge produces issues with the generation of hydrogen which shows solubility in the iron aluminide, leading to gas voids .Physical And Chemical Properties Analysis

Iron aluminides have low cost of production, low density, high strength-to-weight ratios, and ease of fabrication . They also have good sulfide and oxidation resistance, good wear resistance, and lower density than steels .科学研究应用

生产和性质

铁铝化合物,特别是Fe–Al铝化合物,由于其显著的抗腐蚀和抗氧化性能以及具有成本效益而在各个行业中备受关注。这些合金重量轻,适用于机械工程、冶金和电气工程。生产方法包括等静压、真空烧结、电弧和等离子喷涂以及电渣重熔。通过添加铬、铌和钼等元素可以进一步增强这些合金的强度、硬度和耐磨性。它们适用于高温和腐蚀环境,因此在工业应用中具有吸引力(Komarov et al., 2020)。

高温应用

铁铝化合物,特别是双相Fe3Al-Fe3AlC金属间化合物,具有改善的高温强度和降低的氢脆性,相较于单相铝化合物更具吸引力。这使它们适用于高温应用,解决了早期限制其商业化的问题(Rao, 2004)。

在化石燃料技术中的应用

由于其出色的高温氧化腐蚀抗性,铁铝化合物被考虑用于化石燃料发电。它们可以取代高温钢,提供一种经济实惠的替代方案。然而,室温下低延展性/韧性和高温强度不足等挑战限制了它们的商业用途。正在进行研究以通过微观结构细化和合金添加来改善这些性能(Morris & Muñoz-Morris, 2011)。

工业应用

铁铝化合物具有低生产成本、高强度重量比和抗高温氧化等一系列性质,使其适用于各种工业应用。它们被考虑用于制动盘、过滤系统和风能和化石能源电厂等领域的其他部件。这些合金的开发取决于了解合金成分、微观结构和缺陷对其热力学机械性能的影响(Zamanzade et al., 2016)。

氧化行为和耐蚀性

添加硅到铁铝化合物中已被证明可以显著改善其氧化行为。铝和硅的协同效应增强了Fe–Al–Si合金的氧化抗性,对于在电厂和汽车工业中的应用至关重要(Novák & Nová, 2019)。

未来展望和挑战

虽然铁铝化合物已经展示出在各种应用中的优异性能,但要实现更广泛的工业应用所需的机械性能仍然是一个挑战。未来的研究可能会集中在优化合金成分和加工方法,以克服这些限制并扩大它们在航空航天等行业中的应用(Palm et al., 2019)。

作用机制

安全和危害

未来方向

Iron aluminides have the potential to replace costly heat resistant steels or expensive Ni-based alloys for components in large bore two-stroke marine engines . Their low cost, elevated strength to weight ratio, and high resistance to corrosion and oxidation in high-temperature environments make them promising candidate materials for high temperature applications .

属性

InChI |

InChI=1S/3Al.Fe |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXVAJQDLVNWPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12004-62-5 |

Source

|

| Record name | Aluminium, compound with iron (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。